1-Isopropyl-5-nitro-1H-pyrazole molecular structure and formula
1-Isopropyl-5-nitro-1H-pyrazole molecular structure and formula
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes the specific challenges of regioselectivity and structural validation inherent to this molecule.
Molecular Scaffold Analysis & Synthetic Protocols
Executive Summary
1-Isopropyl-5-nitro-1H-pyrazole (C₆H₉N₃O₂) is a critical heterocyclic building block, primarily utilized as a precursor for 1-isopropyl-5-aminopyrazoles—a scaffold ubiquitous in kinase inhibitors (e.g., CDK, BTK targets) and antimicrobial agents.
Its structural significance lies in the specific placement of the nitro group at the 5-position (adjacent to the N1-isopropyl group). This creates a steric environment distinct from its more thermodynamically stable isomer, 1-isopropyl-3-nitro-1H-pyrazole. This guide addresses the primary challenge in working with this molecule: regioselective synthesis and definitive structural assignment.
Molecular Identity & Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | 1-(Propan-2-yl)-5-nitro-1H-pyrazole | |
| Molecular Formula | C₆H₉N₃O₂ | |
| Molecular Weight | 155.16 g/mol | |
| SMILES | CC(C)n1cc(c1)[O-] | Note: Isomeric SMILES specific to 5-nitro |
| Appearance | Pale yellow oil or low-melting solid | Lower MP than 4-nitro isomer due to steric twist.[1] |
| Solubility | DCM, EtOAc, MeOH, DMSO | Poor water solubility. |
| Key Hazard | Energetic Precursor | Nitro-pyrazoles can be shock-sensitive; handle with care. |
| Isomeric Warning | Do not confuse with CAS 97421-21-1 | CAS 97421-21-1 refers to the 4-nitro isomer. |
The Isomer Challenge: 3-Nitro vs. 5-Nitro
When synthesizing N-alkyl nitropyrazoles, the starting material is typically 3-nitro-1H-pyrazole (which exists in tautomeric equilibrium with 5-nitro-1H-pyrazole).
Direct alkylation (e.g., with isopropyl iodide) proceeds via an S_N2 mechanism.
-
1-Isopropyl-3-nitro-1H-pyrazole (Major Product): Formed when the electrophile attacks the nitrogen distal to the nitro group. This is sterically favored.
-
1-Isopropyl-5-nitro-1H-pyrazole (Minor Product/Target): Formed when the electrophile attacks the nitrogen adjacent to the nitro group. This is sterically hindered by the bulky isopropyl group and the nitro group's lone pairs ("lone pair repulsion").
Scientific Insight: To maximize the yield of the 5-nitro isomer, one cannot rely solely on simple alkylation. Alternative cyclization strategies (e.g., reacting isopropylhydrazine with nitromalonaldehyde equivalents) are often preferred for scale-up, but alkylation remains the common bench-scale route requiring rigorous separation.
Visualization: Synthetic Pathways & Regioselectivity
Figure 1: Divergent alkylation pathway showing the steric penalty associated with forming the 5-nitro isomer.
Experimental Protocol: Synthesis & Separation
Objective: Isolate 1-isopropyl-5-nitro-1H-pyrazole from the alkylation mixture.
Reagents
-
3-Nitro-1H-pyrazole (1.0 eq)
-
2-Iodopropane (1.5 eq)
-
Cesium Carbonate (
) (2.0 eq) - Preferred over for better solubility in DMF. -
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve 3-nitro-1H-pyrazole in anhydrous DMF. Add
and stir at Room Temperature (RT) for 30 minutes to ensure deprotonation. -
Alkylation: Add 2-iodopropane dropwise. Heat the reaction to 60°C for 12-16 hours. Note: Higher temperatures generally increase the proportion of the 5-nitro isomer slightly, but also increase degradation.
-
Workup: Dilute with EtOAc and wash extensively with water (x3) and brine (x1) to remove DMF. Dry over
and concentrate. -
Purification (Critical): The crude residue contains both isomers.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Hexanes:Ethyl Acetate gradient (Start 95:5, move to 80:20).
-
Elution Order: The 1-isopropyl-3-nitro isomer is typically more polar and elutes later due to the accessible nitro group interacting with silica. The 1-isopropyl-5-nitro isomer (target) often elutes first (or close to the solvent front) because the nitro group is sterically shielded/twisted out of planarity.
-
Validation: Check fractions via TLC.[2] The 5-nitro spot will often have a slightly different Rf and UV activity profile.
-
Structural Validation: The NMR Decision Tree
Distinguishing the 3-nitro and 5-nitro isomers is the most common failure point. 1H-NMR NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for confirmation.
-
Logic: In the 3-nitro isomer, the N1-isopropyl group is spatially adjacent to the proton at C5. In the 5-nitro isomer, the N1-isopropyl group is adjacent to the Nitro group, and the nearest proton is at C3 (far away).
Visualization: NMR Logic Flow
Figure 2: Definitive structural assignment using NOESY correlations.
Diagnostic Signals (CDCl₃, 400 MHz)
-
1-Isopropyl-5-nitro (Target):
-
Ring Protons: Two doublets (J ~2.0 Hz). The chemical shift of the proton at C3 is often shielded relative to the 3-nitro isomer's C5 proton.
-
Isopropyl Methine: Often appears slightly deshielded (downfield) compared to the 3-nitro isomer due to the anisotropic effect of the adjacent nitro group.
-
-
1-Isopropyl-3-nitro (Common Impurity):
-
NOE: Strong correlation between the Isopropyl methine proton (~4.6 ppm) and the Ring H5 proton (~7.5 ppm).
-
Pharmaceutical Relevance
The 1-isopropyl-5-nitro-1H-pyrazole scaffold is rarely the final drug; it is almost exclusively reduced to the 5-amino derivative.
-
Reduction:
or converts the nitro group to an amine. -
Scaffold Utility: The resulting 1-isopropyl-1H-pyrazol-5-amine is a "privileged structure."
-
It serves as the dinucleophile for cyclization with 1,3-electrophiles to form Pyrazolo[1,5-a]pyrimidines .
-
Target Class: This fused system is a classic ATP-mimetic scaffold used in inhibitors for Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK) .
-
References
-
Regioselectivity in Pyrazole Alkylation
- Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer.
-
NMR Characterization of N-Alkyl Nitropyrazoles
- Claramunt, R. M., et al. (2009). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. (Provides chemical shift trends for 3- vs 5-nitro isomers).
-
Synthesis of 5-Aminopyrazoles via Nitropyrazoles
- Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters.
-
General Physical Properties (Analogue Reference)
- PubChem Compound Summary for 1-Isopropyl-4-nitro-1H-pyrazole (Used for property estim
